molecular formula C23H12Cl2FNO5 B3701372 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Cat. No.: B3701372
M. Wt: 472.2 g/mol
InChI Key: VXSIMLAVKJVIQI-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of fluorophenyl and dichlorophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, followed by further reactions to introduce the oxoethyl and isoindole groups . The reaction conditions often require the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysis, which offers advantages such as high regio-, chemo-, and enantio-selectivity . Biocatalysis can be conducted under mild conditions, reducing the risk of racemization and other side reactions. This method is particularly appealing for large-scale production due to its environmental and economic benefits.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering distinct advantages over other related molecules.

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(2,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2FNO5/c24-14-4-8-19(18(25)10-14)27-21(29)16-7-3-13(9-17(16)22(27)30)23(31)32-11-20(28)12-1-5-15(26)6-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSIMLAVKJVIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
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2-(4-FLUOROPHENYL)-2-OXOETHYL 2-(2,4-DICHLOROPHENYL)-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

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